molecular formula C21H25N7S B10932719 4-{4-butyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

4-{4-butyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10932719
M. Wt: 407.5 g/mol
InChI Key: RGAOMWKFXQVKFC-UHFFFAOYSA-N
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Description

4-{4-BUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including a triazole ring, a pyrazolopyridine core, and a pyridylmethylsulfanyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-BUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Pyridylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol or sulfide precursor.

    Construction of the Pyrazolopyridine Core: This is often accomplished through cyclization reactions involving pyrazole and pyridine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{4-BUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and pyrazolopyridine rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted analogs with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-{4-BUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of specific enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-{4-BUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYLPYRIDINE: A simpler analog with a pyridine ring and a butyl group.

    THIAZOLO[5,4-B]PYRIDINE DERIVATIVES: Compounds with a thiazole ring fused to a pyridine ring, showing diverse biological activities.

    IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: Compounds with an imidazole ring fused to a pyridine ring, known for their therapeutic potential.

Uniqueness

4-{4-BUTYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement enhances its potential for diverse biological activities and applications in various fields of research.

Properties

Molecular Formula

C21H25N7S

Molecular Weight

407.5 g/mol

IUPAC Name

4-[4-butyl-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H25N7S/c1-5-6-11-28-19(24-25-21(28)29-13-16-9-7-8-10-22-16)17-12-14(2)23-20-18(17)15(3)26-27(20)4/h7-10,12H,5-6,11,13H2,1-4H3

InChI Key

RGAOMWKFXQVKFC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=CC=N2)C3=C4C(=NN(C4=NC(=C3)C)C)C

Origin of Product

United States

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